Eszopiclone-d8

Description

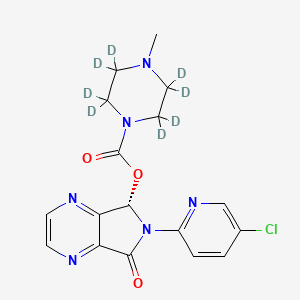

Structure

3D Structure

Properties

Molecular Formula |

C17H17ClN6O3 |

|---|---|

Molecular Weight |

396.9 g/mol |

IUPAC Name |

[(7S)-6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazine-1-carboxylate |

InChI |

InChI=1S/C17H17ClN6O3/c1-22-6-8-23(9-7-22)17(26)27-16-14-13(19-4-5-20-14)15(25)24(16)12-3-2-11(18)10-21-12/h2-5,10,16H,6-9H2,1H3/t16-/m0/s1/i6D2,7D2,8D2,9D2 |

InChI Key |

GBBSUAFBMRNDJC-KOYLLVOKSA-N |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C(=O)O[C@H]2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl)([2H])[2H])[2H] |

Canonical SMILES |

CN1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl |

Origin of Product |

United States |

Synthetic Pathways and Isotopic Purity Assessment of Eszopiclone D8

Chemical Methodologies for Eszopiclone-d8 Synthesis

The synthesis of this compound involves introducing eight deuterium (B1214612) atoms into the 4-methylpiperazine-1-carboxylate moiety of the molecule. Based on its chemical name, (S)-6-(5-chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl 4-methylpiperazine-1-carboxylate-2,2,3,3,5,5,6,6-d8, the deuterium atoms are located on the piperazine (B1678402) ring. veeprho.comsimsonpharma.com

The general synthesis of the parent compound, eszopiclone (B1671324), starts from pyrazine-2,3-dicarboxylic acid anhydride (B1165640) and 2-amino-5-chloropyridine. chemicalbook.in The resulting intermediate is cyclized and then reduced to create a chiral hydroxyl group. gpatindia.com This alcohol is then coupled with a carbonyl chloride derivative of 4-methylpiperazine to form the final product. google.comresearchgate.net

To produce this compound, a deuterated version of the piperazine reactant is required. The synthesis would likely involve using a deuterated piperazine precursor, specifically 1-methylpiperazine-d8. This deuterated building block would then be reacted to form the necessary 4-methylpiperazine-d8-1-carbonyl chloride, which is subsequently coupled with the core pyrrolopyrazine intermediate to yield the final deuterated product. The introduction of deuterium can be achieved through various methods, such as using deuterated reagents or performing hydrogen-isotope exchange reactions on the piperazine starting material. symeres.comsnnu.edu.cn

Advanced Chromatographic Techniques for Purity and Isotopic Enrichment Analysis

To ensure the quality of this compound for its use as an analytical standard, its chemical and isotopic purity must be rigorously assessed. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are powerful techniques for this purpose. ajpsonline.comrsc.org

These methods separate this compound from the non-deuterated eszopiclone, its precursors, and any potential degradation products. ajpsonline.com In HPLC, a column packed with a stationary phase (e.g., C18) separates the components of a mixture based on their differential partitioning between the stationary phase and a liquid mobile phase. mdpi.com HPTLC operates on a similar principle but uses a plate coated with a thin layer of adsorbent as the stationary phase. researchgate.net

For eszopiclone analysis, various mobile phase compositions have been reported, such as toluene:ethyl acetate:methanol or methanol:water mixtures. ajpsonline.comrsc.org Detection is typically performed using a UV detector, as eszopiclone has a strong absorbance at specific wavelengths, such as 304 nm or 300 nm. ajpsonline.comresearchgate.net The purity is determined by comparing the area of the this compound peak to the total area of all peaks in the chromatogram. A purity of over 95% is often required for analytical standards. lgcstandards.com

Table 1: Example Chromatographic Conditions for Eszopiclone Analysis

| Parameter | HPTLC Method 1 ajpsonline.com | HPTLC Method 2 rsc.org | HPLC-MS/MS Method google.com |

| Stationary Phase | Silica gel 60 F-254 TLC plate | Silica gel 60 F-254 HPTLC plate | Not specified |

| Mobile Phase | Toluene: Ethyl Acetate: Methanol (6:4:2 v/v/v) | Methanol: Water (6:4 v/v) | Acetonitrile (B52724) and 10mM Ammonium Acetate with 0.1% Acetic Acid (Gradient) |

| Detection Wavelength | 304 nm | 300 nm | MS/MS Detection |

| Rf / Retention Time | 0.52 ± 0.02 | 0.48 ± 0.02 | Not applicable |

| Linear Range | 150-300 ng/spot | 0.2-1.2 µ g/band | 2-600 ng/mL (for calibration curve) |

Spectroscopic Characterization for Deuterium Atom Localization and Isotopic Integrity

Spectroscopic techniques are indispensable for confirming the successful and specific incorporation of deuterium atoms into the eszopiclone molecule and for assessing the isotopic enrichment.

Nuclear Magnetic Resonance Spectroscopy (NMR) Applications

NMR spectroscopy is a primary tool for determining the exact location of deuterium atoms. nih.gov Since deuterium (²H) has a different nuclear spin and magnetic moment than protium (B1232500) (¹H), their NMR signals appear in distinct spectral regions and have different characteristics.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the piperazine ring should be absent or significantly diminished. This provides direct evidence of successful deuteration at the intended positions.

²H NMR (Deuterium NMR): A ²H NMR experiment will show signals corresponding to the deuterium atoms. The chemical shifts of these signals confirm that the deuterium has been incorporated into the piperazine ring environment. researchgate.netmagritek.com The coupling patterns in high-resolution spectra can further verify the specific locations of the deuterium atoms. magritek.com

Mass Spectrometry Techniques for Isotopic Profile Determination

The molecular weight of non-deuterated Eszopiclone is approximately 388.8 g/mol . lgcstandards.com With the substitution of eight hydrogen atoms (atomic mass ~1) with eight deuterium atoms (atomic mass ~2), the molecular weight of this compound increases to approximately 396.86 g/mol . lgcstandards.com

By analyzing the sample with a mass spectrometer, often coupled with a chromatographic system (LC-MS), a mass spectrum is obtained. google.comnoaa.gov This spectrum will show a peak or cluster of peaks corresponding to the mass of the deuterated molecule. The relative intensities of the peaks for this compound (M+8), as well as any partially deuterated (M+1 to M+7) and non-deuterated (M) species, allow for the calculation of the isotopic enrichment. A general method involves comparing the measured isotope distribution with theoretically calculated distributions for different levels of enrichment. nih.gov This analysis confirms the high percentage of this compound relative to its lighter isotopologues.

Eszopiclone D8 As a Critical Tool in Quantitative Bioanalytical Methodologies

Theoretical Foundations of Stable Isotope Internal Standards in Analytical Chemistry

The fundamental principle behind using a stable isotope-labeled internal standard is to have a compound that is chemically and physically nearly identical to the analyte of interest but has a different mass. acanthusresearch.com Deuterium (B1214612) (²H or D), a stable, non-radioactive isotope of hydrogen, is commonly used to create these labeled compounds. acanthusresearch.com When atoms in a molecule are replaced by their heavier isotopes, the resulting SIL-IS exhibits very similar behavior to the unlabeled analyte during sample preparation, chromatographic separation, and ionization in the mass spectrometer. oup.comacanthusresearch.com

By adding a known amount of the SIL-IS to a sample at the beginning of the analytical process, it can effectively compensate for variations that may occur. musechem.com These variations can include sample loss during extraction, inconsistencies in instrument performance, and, most importantly, matrix effects. musechem.comsci-hub.se The ratio of the analyte's signal to the SIL-IS's signal is measured, and this ratio is used to determine the analyte's concentration. This ratiometric measurement ensures that the final result accurately reflects the true concentration of the analyte in the original sample, significantly improving the precision, accuracy, and reliability of the analytical data. musechem.com

A good SIL internal standard should possess several key characteristics: the isotopic label must be stable and not prone to exchange with protons from the solvent or matrix, there should be a sufficient mass difference (typically three or more mass units for small molecules) to avoid spectral overlap with the analyte, and the standard should be free of any detectable levels of the unlabeled analyte. acanthusresearch.com

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods Utilizing Eszopiclone-d8

LC-MS/MS is a powerful and widely used technique for bioanalysis due to its high sensitivity and selectivity. researchgate.netbioanalysis-zone.com The development and validation of a robust LC-MS/MS method using this compound as an internal standard involves several critical steps to ensure reliable and reproducible results.

Optimization of Chromatographic Separation Parameters for Deuterated Analogs

The goal of chromatographic separation is to effectively separate the analyte and its deuterated internal standard from other components in the sample matrix. While SIL-ISs are designed to co-elute with the analyte, slight differences in retention times can sometimes occur due to the deuterium isotope effect. oup.comwaters.com This effect, caused by changes in molecular properties like lipophilicity when hydrogen is replaced with deuterium, needs to be minimized to ensure accurate compensation for matrix effects. waters.com

Optimization involves selecting the appropriate liquid chromatography column, mobile phase composition, and gradient elution profile. For instance, a study quantifying eszopiclone (B1671324) used a Discover C18 column with a mobile phase of 0.1% formic acid in methanol, achieving elution in under two minutes. nih.gov Another method for the enantioselective quantitation of zopiclone (B121070) utilized a Chiralpak IC-3 column with an isocratic mobile phase of ammonia (B1221849) in acetonitrile (B52724) and water. ijpsr.com The flow rate is also a critical parameter that is adjusted to achieve optimal peak shape and separation.

Table 1: Example Chromatographic Conditions for Eszopiclone Analysis

| Parameter | Condition 1 | Condition 2 |

| Column | Discover C18 (50 x 4.6 mm, 5 µm) | Chiralpak IC-3 (150 x 4.6 mm) |

| Mobile Phase | 0.1% formic acid-methanol (15:85, v/v) | Ammonia in Acetonitrile and Milli-Q Water |

| Flow Rate | 0.50 mL/min | Not Specified |

| Run Time | 1.5 min | Not Specified |

| Analyte Elution | 0.90 min | 5.68 min (S-Zopiclone), 4.04 min (R-Zopiclone) |

| IS Elution | 0.90 min | 5.65 min (S-Zopiclone-d8) |

| Data sourced from multiple research papers to illustrate typical parameters. nih.govijpsr.com |

Tuning of Mass Spectrometric Detection for Enhanced Sensitivity and Selectivity

Mass spectrometry detection, particularly in tandem mass spectrometry (MS/MS), provides high selectivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard. This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and interferences. nih.gov

The mass spectrometer is tuned to optimize the ionization of the compounds, typically using electrospray ionization (ESI) in the positive ion mode for eszopiclone. nih.govijpsr.com The specific MRM transitions for eszopiclone and this compound are carefully selected to ensure that there is no cross-talk between the channels and to maximize sensitivity. For example, in one method, the transition for eszopiclone might be monitored while a distinct, higher mass transition is monitored for this compound, reflecting the mass difference from the deuterium labeling.

Principles of Method Validation for Stable Isotope Labeled Standards in Research Applications

A bioanalytical method must be rigorously validated to ensure its reliability for research applications. nih.gov Validation studies are conducted to assess several key parameters:

Selectivity and Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample. This is often tested using multiple sources of the biological matrix. ijpsr.com

Linearity: The range of concentrations over which the instrument response is directly proportional to the analyte concentration. Calibration curves are generated, and a regression model is applied. nih.govnih.gov

Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the measurements. These are typically evaluated at multiple concentration levels, including the lower limit of quantitation (LLOQ). researchgate.netnih.gov

Recovery: The efficiency of the extraction process in recovering the analyte and internal standard from the biological matrix. researchgate.net

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions, such as freeze-thaw cycles and bench-top storage. nih.gov

Table 2: Typical Validation Parameters for an Eszopiclone LC-MS/MS Assay

| Parameter | Typical Acceptance Criteria | Example Finding |

| Linearity (r²) | > 0.99 | > 0.998 nih.gov |

| Intra-day Precision (%RSD) | < 15% | < 4.7% sci-hub.se |

| Inter-day Precision (%RSD) | < 15% | < 4.7% sci-hub.se |

| Accuracy (% Bias) | Within ±15% of nominal | 86.4% to 109.3% of nominal researchgate.net |

| Recovery | Consistent and reproducible | 91.6% - 94.8% sci-hub.se |

| Data compiled from various method validation studies. sci-hub.senih.govresearchgate.net |

Addressing Matrix Effects and Ion Suppression in Complex Biological Matrices

Biological matrices like plasma and urine are incredibly complex, containing numerous endogenous components such as salts, lipids, and proteins. sci-hub.semdpi.com These components can co-elute with the analyte of interest and interfere with the ionization process in the mass spectrometer's source, leading to a phenomenon known as matrix effect. waters.com This can manifest as ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can lead to inaccurate quantification. waters.com

The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for these matrix effects. sci-hub.seresearchgate.net Because the SIL-IS has nearly identical physicochemical properties to the analyte, it is affected by matrix interferences in the same way. oup.com As long as the analyte and the SIL-IS co-elute chromatographically, any suppression or enhancement of the signal will affect both compounds to a similar degree. waters.comresearchgate.net Consequently, the ratio of their signals remains constant, allowing for accurate quantification despite the presence of matrix effects. researchgate.net

While SIL-ISs are highly effective, significant differences in retention times between the analyte and its deuterated standard, though often small, can diminish this compensatory ability, especially if the matrix effect is highly localized within the chromatographic peak. oup.comnih.gov Therefore, careful optimization of the chromatography to ensure co-elution is paramount. In some cases, advanced sample preparation techniques, such as solid-phase extraction (SPE), are also employed to remove a significant portion of the interfering matrix components before LC-MS/MS analysis. oup.comijpsr.com

Mechanistic Investigations of Eszopiclone Biotransformation Utilizing Deuterated Analogs

Elucidation of Oxidative and Demethylation Pathways (In Vitro Models)

Eszopiclone (B1671324) undergoes extensive metabolism primarily through oxidation and demethylation. wikipedia.orgnih.govnih.govfda.gov In vitro models, such as human liver microsomes and cryopreserved hepatocytes, are instrumental in dissecting these pathways. The use of deuterated analogs like Eszopiclone-d8 in these systems, coupled with advanced analytical techniques like mass spectrometry, enables precise tracking and characterization of metabolic products. nih.govveeprho.com

In vitro studies have consistently identified the cytochrome P450 (CYP) superfamily of enzymes as the primary drivers of eszopiclone metabolism. nih.govresearchgate.net Specifically, CYP3A4 and, to a lesser extent, CYP2E1 are the main isozymes responsible for its biotransformation. wikipedia.orgnih.govfda.govpatsnap.comnih.gov CYP3A4 is a major metabolic pathway for the elimination of eszopiclone. fda.gov The involvement of these enzymes is confirmed by inhibition studies; for instance, co-administration with ketoconazole, a potent CYP3A4 inhibitor, significantly increases the plasma concentration of eszopiclone. nih.govfda.gov Conversely, potent CYP3A4 inducers like rifampicin (B610482) have been shown to decrease exposure to the parent compound. fda.gov While eszopiclone is metabolized by these enzymes, it does not appear to inhibit major CYP450 enzymes, including 1A2, 2A6, 2C9, 2C19, 2D6, 2E1, and 3A4, in human hepatocytes. fda.govpharmgkb.org

Table 1: Key Cytochrome P450 Isozymes in Eszopiclone Metabolism

| Enzyme | Role in Metabolism | Supporting Evidence |

|---|---|---|

| CYP3A4 | Major pathway for oxidation and demethylation. wikipedia.orgnih.govfda.govpatsnap.comnih.gov | Metabolism is significantly inhibited by potent CYP3A4 inhibitors (e.g., ketoconazole). nih.govfda.gov |

| CYP2E1 | Contributes to biotransformation, considered a secondary pathway. wikipedia.orgnih.govfda.govpatsnap.comnih.gov | Identified as being involved in metabolism in various in vitro studies. nih.gov |

| CYP2C8 | May contribute to the formation of (S)-zopiclone-N-oxide. nih.gov | Identified in an in vitro study of racemic zopiclone (B121070). nih.govpharmgkb.org |

The primary metabolites of eszopiclone identified in plasma are (S)-zopiclone-N-oxide and (S)-N-desmethyl zopiclone. fda.govpharmgkb.org The N-oxide metabolite shows no significant binding to GABA receptors, while the N-desmethyl metabolite binds with substantially lower potency than the parent drug. fda.gov When studying the biotransformation of this compound, the metabolites formed are identical to those of the non-deuterated molecule, with the exception of the presence of deuterium (B1214612) atoms. juniperpublishers.com

The structural characterization of these deuterated metabolites is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netresearchgate.net The deuterium label provides a distinct mass shift, facilitating the differentiation of metabolites from the parent drug and endogenous compounds. nih.gov this compound is often used as an internal standard in pharmacokinetic studies for the precise quantification of eszopiclone in biological samples, a practice that relies on its similar chemical behavior and distinct mass. veeprho.com

Table 2: Primary Metabolites of Eszopiclone

| Metabolite | Metabolic Pathway | Receptor Binding Activity |

|---|---|---|

| (S)-zopiclone-N-oxide | Oxidation | No significant binding to GABA receptors. fda.gov |

| (S)-N-desmethyl zopiclone | Demethylation | Substantially lower binding potency than eszopiclone. fda.gov |

Assessment of Kinetic Isotope Effects in Enzymatic Reactions

The substitution of hydrogen with deuterium can significantly alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). portico.orgwikipedia.org This effect is a cornerstone of using deuterated analogs to probe enzymatic mechanisms and enhance a drug's metabolic properties. nih.gov

The deuterium KIE arises from the difference in mass between hydrogen and deuterium. acs.org A carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a corresponding carbon-hydrogen (C-H) bond, making the C-D bond stronger and more stable. juniperpublishers.comacs.org Consequently, more energy is required to break a C-D bond than a C-H bond. nih.gov

If the cleavage of a C-H bond is the rate-limiting step in a metabolic reaction, substituting that hydrogen with deuterium will slow the reaction down. prolynxinc.com This is known as a primary KIE. prolynxinc.com The magnitude of the KIE (expressed as the ratio of the reaction rates, kH/kD) provides insight into the transition state of the reaction. wikipedia.org For cytochrome P450-mediated reactions, which are often responsible for drug metabolism, this effect can lead to a decreased rate of metabolism for the deuterated compound. nih.govnih.govresearchgate.net

Determining the KIE for the metabolism of this compound involves carefully designed in vitro experiments. A typical approach involves incubating both eszopiclone and this compound under identical conditions with a source of metabolic enzymes, such as human liver microsomes or specific recombinant CYP isozymes (e.g., CYP3A4). portico.orgnih.gov

The experimental process generally includes:

Incubation: The deuterated and non-deuterated compounds are incubated separately with the enzyme system (e.g., human MAO-B Supersomes) and necessary cofactors (e.g., NADPH for CYP enzymes) at a controlled temperature (e.g., 37°C). nih.gov

Time-Course Analysis: Samples are taken at multiple time points and the reaction is quenched.

Quantification: The concentrations of the remaining parent drug and/or the formed metabolites are measured using validated analytical methods like LC-MS/MS. researchgate.net

Kinetic Parameter Calculation: The rates of metabolism (Vmax) and other Michaelis-Menten kinetic parameters (Km) are determined for both the deuterated and non-deuterated substrates. nih.gov The KIE is then calculated as the ratio of these rates (e.g., Vmax(H)/Vmax(D)). nih.gov

Internal competition experiments, where a mixture of the deuterated and non-deuterated compounds is incubated together, can also be used to precisely measure the KIE on the V/K parameter. researchgate.net

Impact of Deuteration on Metabolic Stability and Clearance Pathways in Pre-clinical Systems

A primary motivation for developing deuterated drugs is to improve their pharmacokinetic properties. assumption.edu By strategically replacing hydrogen with deuterium at "metabolic soft spots"—sites susceptible to enzymatic attack—the molecule's metabolic stability can be enhanced. portico.org

For a compound like eszopiclone, which is primarily cleared via metabolism by CYP3A4 and CYP2E1, deuterating the sites targeted by these enzymes would be expected to increase its metabolic stability. wikipedia.orgpatsnap.com For example, deuteration of the N-methyl group could slow the process of N-demethylation. While specific in vivo data for this compound is not extensively published in the context of improving pharmacokinetics, the principle has been demonstrated with numerous other deuterated compounds. nih.govassumption.edu Studies on other drugs have shown that deuteration can enhance metabolic stability both in vitro and in vivo. assumption.edu However, it is important to note that the effect of deuteration can be complex; in some cases, it may lead to "metabolic switching," where the metabolic burden shifts to an alternative, non-deuterated site on the molecule. portico.orgnih.gov Therefore, in vitro studies are crucial to predict whether deuteration will be an effective strategy before proceeding to in vivo preclinical models. nih.gov

Table 3: Compound Names Mentioned

| Compound Name | |

|---|---|

| (S)-N-desmethyl zopiclone | |

| (S)-zopiclone-N-oxide | |

| Eszopiclone | |

| This compound | |

| Ketoconazole | |

| Rifampicin |

Pharmacokinetic Research Applications of Eszopiclone D8 in Controlled Experimental Systems

Non-Clinical Pharmacokinetic Profiling in Animal Models

Non-clinical pharmacokinetic (PK) studies in animal models are a cornerstone of drug development, designed to characterize how a substance is absorbed, distributed, metabolized, and excreted (ADME). While comprehensive PK profiling studies focused specifically on Eszopiclone-d8 as a potential therapeutic agent are not widely published, the established methodologies for its non-deuterated counterpart, eszopiclone (B1671324), provide a clear framework for how such research would be conducted.

These studies typically involve administering the compound to various animal species, such as rats and monkeys, to gather data on key PK parameters. nih.govdtic.mil Blood samples are collected at multiple time points and analyzed to determine metrics like maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½). fda.gov This information helps researchers understand the compound's behavior in a biological system and predict its pharmacokinetics in humans.

For eszopiclone, animal studies have been integral to understanding its disposition. drugbank.com A similar profiling of this compound would be necessary to determine if the substitution of hydrogen with deuterium (B1214612) atoms results in a meaningfully different pharmacokinetic profile that could offer research advantages or altered biological activity.

Table 1: Representative Pharmacokinetic Parameters of Eszopiclone in Animal Models

This table presents data for the non-deuterated compound, eszopiclone (or its racemate, zopiclone), to provide a baseline for the parameters that would be assessed in a non-clinical study of this compound.

| Species | Key Findings | Reference |

| Rat | Oral bioavailability was found to be lower than in other species, suggesting a significant first-pass metabolism effect of about 65%. The oral LD50 is 980 mg/kg. | nih.govdrugbank.com |

| Dog | Oral bioavailability was greater than 75%. The major metabolic pathway was identified as decarboxylation. | nih.gov |

| Rabbit | The oral LD50 is 3200 mg/kg. Non-linear relationships between doses and plasma concentrations were observed. | nih.govdrugbank.com |

This table is interactive. Click on the headers to sort the data.

Investigation of Absorption, Distribution, and Elimination Mechanisms (excluding therapeutic outcomes)

The absorption, distribution, and elimination of a drug are fundamental processes that determine its concentration at the site of action and its duration of effect. columbia.edu

Absorption: Eszopiclone is known to be rapidly absorbed after oral administration, with peak plasma concentrations typically reached within about one hour. nih.govplos.org For this compound, the absorption process itself is not expected to be significantly altered by deuteration, as this is a passive process largely governed by the compound's physicochemical properties, which remain very similar to the parent drug.

Distribution: Following absorption, eszopiclone is distributed throughout the body. It is weakly bound to plasma proteins (about 52-59%), which means a substantial fraction of the drug is free to enter tissues. fda.govdrugbank.com This aspect of distribution is also unlikely to be significantly affected by isotopic substitution. Studies with radiolabeled zopiclone (B121070) in animal models showed a rapid diffusion from the vascular compartment with a notable affinity for the brain. nih.gov

Elimination: Elimination encompasses both metabolism and excretion. Eszopiclone is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP2E1, through oxidation and demethylation. drugbank.compatsnap.com The resulting metabolites are then primarily excreted in the urine. Less than 10% of an eszopiclone dose is excreted as the unchanged parent drug. drugbank.com It is in the metabolic phase of elimination where this compound may exhibit significant differences from eszopiclone, a concept explored in the following section.

Comparative Analysis of Eszopiclone and this compound Pharmacokinetics to Discern Isotopic Effects

A key application of studying this compound is to investigate the deuterium kinetic isotope effect (KIE). uspto.gov The KIE occurs because a carbon-deuterium (C-D) bond is stronger and more stable than a carbon-hydrogen (C-H) bond. As a result, breaking a C-D bond requires more energy and can proceed at a slower rate. semanticscholar.org

In drug metabolism, many enzymatic reactions, particularly those mediated by cytochrome P450 enzymes, involve the cleavage of C-H bonds. nih.govresearchgate.net Since eszopiclone's clearance is heavily dependent on metabolism by CYP3A4 and CYP2E1, deuterating the specific sites on the molecule that are targeted by these enzymes could slow down its metabolic breakdown. patsnap.comnih.gov

A comparative pharmacokinetic study between eszopiclone and this compound would be designed to quantify this effect. Such a study would likely reveal:

Reduced Metabolic Clearance: The rate of metabolism of this compound could be slower than that of eszopiclone.

Increased Systemic Exposure (AUC): A slower metabolism would lead to the drug remaining in the bloodstream for longer, resulting in a higher AUC. uspto.gov

Prolonged Elimination Half-Life (t½): Consequently, the time taken for the body to eliminate half of the drug would be extended.

Potential for Metabolic Switching: In some cases, if the primary metabolic site is blocked by deuteration, enzymes may begin to metabolize the molecule at other, non-deuterated sites. researchgate.net

The success and magnitude of the KIE are not always predictable and depend on which step in the complex enzymatic reaction is the rate-limiting one. nih.govplos.org However, investigating these potential differences provides valuable insight into metabolic pathways and is a principal strategy in medicinal chemistry for developing drugs with potentially improved pharmacokinetic profiles. nih.gov

Table 2: Hypothetical Comparative Pharmacokinetic Parameters Illustrating a Potential Deuterium Isotope Effect

This table provides a theoretical illustration of how key pharmacokinetic parameters might differ between Eszopiclone and this compound if a significant kinetic isotope effect were observed in an experimental animal model.

| Parameter | Eszopiclone (Hypothetical Value) | This compound (Hypothetical Value) | Potential Implication of Isotopic Effect |

| AUC (ng·h/mL) | 500 | 850 | Increased total drug exposure |

| Clearance (mL/min) | 150 | 88 | Slower rate of removal from the body |

| Half-life (t½) (hours) | 6 | 10 | Longer duration in the system |

| Cmax (ng/mL) | 100 | 110 | Potentially higher peak concentration |

This table is interactive and presents hypothetical data for illustrative purposes.

Stereochemical Dynamics and Deuterium Labeling in Eszopiclone Research

Enantiomeric Purity and Chiral Resolution Considerations for (S)-Eszopiclone

Ensuring the enantiomeric purity of (S)-Eszopiclone is a critical aspect of its production and quality control. The presence of the (R)-enantiomer can potentially affect the therapeutic efficacy and safety profile of the drug. Consequently, robust analytical methods for the determination of enantiomeric excess and efficient chiral resolution techniques are of utmost importance.

Various analytical techniques have been developed to ascertain the enantiomeric purity of eszopiclone (B1671324). High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a widely employed method. For instance, a validated chiral reverse-phase HPLC (RP-HPLC) method has been established for the enantiomeric purity determination of (S)-zopiclone and the quantification of the (R)-enantiomer in bulk drug samples. This method utilizes a Chiralcel OD-RH column and achieves a resolution greater than 1.6 between the enantiomers. Another approach involves the use of computer-assisted method development for chiral separation using LC-MS/MS, which can significantly reduce the time required for developing an optimal separation method. Capillary electrophoresis has also emerged as a green and inexpensive alternative for the determination of eszopiclone in pharmaceutical preparations.

The industrial-scale production of enantiomerically pure (S)-Eszopiclone often relies on the chiral resolution of racemic zopiclone (B121070). Several strategies have been explored to achieve this separation, each with its own set of advantages and challenges. These methods include classical resolution via the formation of diastereomeric salts with a chiral resolving agent, enzymatic resolution, and chromatographic separation. The choice of method often depends on factors such as cost-effectiveness, scalability, and the desired level of enantiomeric purity.

Table 1: Comparison of Chiral Resolution Techniques for Eszopiclone

| Resolution Technique | Principle | Key Considerations |

|---|---|---|

| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with a chiral resolving agent (e.g., D-(+)-O,O'-dibenzoyltartaric acid), followed by separation based on differential solubility. | Efficiency is dependent on the choice of resolving agent and solvent system; can be a cost-effective method for large-scale production. |

| Enzymatic Resolution | Use of enzymes (e.g., lipases) to selectively catalyze a reaction with one enantiomer, allowing for the separation of the unreacted enantiomer. | Offers high enantioselectivity under mild reaction conditions; the cost and stability of the enzyme can be a limiting factor. |

| Chiral Chromatography | Separation of enantiomers using a chiral stationary phase (CSP) in techniques like HPLC or supercritical fluid chromatography (SFC). | Provides high-resolution separation and is suitable for both analytical and preparative scales; the cost of the chiral stationary phase can be high. |

Application of Deuterated Analogs in Enantioselective Analytical Separations

In the realm of bioanalytical chemistry, stable isotope-labeled internal standards are indispensable for achieving accurate and precise quantification of analytes in complex biological matrices. Eszopiclone-d8, a deuterated analog of eszopiclone, serves this crucial role in enantioselective analytical methods. The incorporation of eight deuterium (B1214612) atoms into the eszopiclone molecule results in a mass shift that allows it to be distinguished from the unlabeled analyte by mass spectrometry, while its chemical and chromatographic properties remain nearly identical.

A prime application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the simultaneous quantification of (S)- and (R)-zopiclone in human plasma. In such methods, a known amount of this compound is added to the biological sample at the beginning of the sample preparation process. By comparing the peak area ratio of the analyte to the internal standard, any variability introduced during sample extraction, handling, and analysis can be effectively normalized. This approach significantly enhances the accuracy, precision, and robustness of the bioanalytical method.

The use of a deuterated internal standard is particularly advantageous in enantioselective assays where the two enantiomers may exhibit different matrix effects. As this compound is the labeled counterpart of the active enantiomer, it provides the most accurate correction for any analytical variability affecting the quantification of (S)-eszopiclone.

Table 2: Role of this compound in Enantioselective Bioanalytical Methods

| Parameter | Function of this compound |

|---|---|

| Analyte Identification | Serves as a mass-shifted version of eszopiclone for unambiguous identification by mass spectrometry. |

| Quantification | Acts as an internal standard to correct for variations in sample preparation and instrument response, ensuring accurate and precise measurement of eszopiclone enantiomers. |

| Method Validation | Utilized during method validation to assess key parameters such as accuracy, precision, matrix effect, and recovery. |

| Pharmacokinetic Studies | Enables reliable determination of the pharmacokinetic profiles of eszopiclone enantiomers in biological systems. |

Influence of Deuteration on Stereoisomeric Interconversion in Biological Systems

The stereochemical stability of a chiral drug in a biological system is a critical factor that can influence its pharmacokinetic and pharmacodynamic properties. Some chiral compounds are known to undergo in vivo chiral inversion, where one enantiomer is converted into its mirror image. This phenomenon can have significant clinical implications. The concept of "Deuterium-Enabled Chiral Switching" (DECS) has emerged as a strategy to potentially mitigate such interconversion.

The principle behind DECS lies in the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). Consequently, the cleavage of a C-D bond typically requires more energy and proceeds at a slower rate than the cleavage of a C-H bond. In the context of eszopiclone, the chiral center is a methine group. If the hydrogen atom at this chiral center were to be replaced with a deuterium atom, it is hypothesized that the rate of any potential racemization or chiral inversion process that involves the cleavage of this bond would be significantly reduced.

While specific in vivo studies on the stereoisomeric interconversion of this compound have not been extensively reported, the theoretical framework of the KIE suggests that deuteration at the chiral center could enhance the stereochemical stability of the (S)-enantiomer. This could potentially lead to a more predictable pharmacokinetic profile by minimizing the in vivo formation of the less active (R)-enantiomer. The degree of stabilization would depend on the specific mechanism of interconversion and the extent to which the cleavage of the C-H/C-D bond is the rate-determining step.

Table 3: Theoretical Impact of Deuteration on Eszopiclone's Stereochemical Stability

| Stereochemical Process | Effect of Deuteration at the Chiral Center | Underlying Principle |

|---|---|---|

| Racemization | Potential reduction in the rate of racemization. | The stronger C-D bond compared to the C-H bond leads to a primary kinetic isotope effect, slowing down reactions involving the cleavage of this bond. |

| Chiral Inversion (in vivo) | Potential to decrease the extent of in vivo conversion of (S)-eszopiclone to (R)-zopiclone. | Slower metabolic or chemical processes that might lead to chiral inversion due to the kinetic isotope effect. |

| Pharmacokinetic Profile | Potentially more consistent and predictable plasma concentrations of the active (S)-enantiomer. | Reduced formation of the (R)-enantiomer would lead to a pharmacokinetic profile that more accurately reflects the disposition of the administered enantiomer. |

Future Research Trajectories and Broader Scientific Implications

Development of Novel Deuterated Eszopiclone (B1671324) Probes for Specific Research Questions

The current Eszopiclone-d8 standard, typically deuterated on the piperazine (B1678402) ring, is optimized for mass differentiation in analytical quantitation. However, the strategic placement of deuterium (B1214612) atoms at other specific molecular sites can create novel chemical probes designed to answer highly specific research questions about its metabolism and disposition.

Furthermore, the synthetic methodologies developed for stable isotope-labeled compounds can inform the creation of probes for in vivo imaging techniques like Positron Emission Tomography (PET). While this compound is not radioactive, a parallel synthesis could incorporate a positron-emitting isotope (e.g., Carbon-11) onto the N-methyl group. Such a radiotracer would allow for the non-invasive, real-time visualization and quantification of GABA-A receptor occupancy in the brain, providing invaluable data on the relationship between systemic exposure and target engagement.

The table below outlines potential novel deuterated probes and the specific scientific questions they could help resolve.

| Hypothetical Deuterated Probe | Site of Deuteration | Primary Research Question Addressed | Underlying Principle |

|---|---|---|---|

| (S)-N-desmethyl-N-(trideuteriomethyl) Zopiclone (B121070) | N-methyl group of piperazine | What is the quantitative contribution of N-demethylation by CYP3A4/2E1 to the overall metabolism of Eszopiclone? | Kinetic Isotope Effect (KIE) |

| Eszopiclone-d4 (pyridine ring) | Pyridine (B92270) ring | Is the pyridine moiety a target for minor oxidative metabolic pathways not previously identified? | Metabolic Shunting & Metabolite Identification |

| Eszopiclone-d2 (cyclopyrrolone ring) | Chiral center or adjacent positions | Does the stereospecificity of binding or metabolism involve hydrogen abstraction near the chiral center? | Stereo-specific KIE |

| [11C]-Eszopiclone (Radiolabeled Analog) | N-methyl group (with Carbon-11) | What is the real-time GABA-A receptor occupancy in the central nervous system at varying plasma concentrations? | PET Imaging Tracer |

Advances in Analytical Instrumentation for Isotope-Labeled Compound Analysis

The analysis of this compound and its non-labeled counterpart has benefited immensely from, and continues to drive, advancements in analytical instrumentation, particularly in the field of mass spectrometry (MS). The need for high sensitivity, specificity, and throughput in pharmacokinetic and metabolic studies pushes the boundaries of what these technologies can achieve.

High-Resolution Mass Spectrometry (HRMS), using technologies such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR), represents a significant leap forward. Unlike standard quadrupole mass spectrometers, HRMS instruments provide exceptional mass accuracy (typically < 5 ppm). This allows for the unambiguous confirmation of elemental composition, making it a powerful tool for identifying unknown metabolites of Eszopiclone by distinguishing them from endogenous matrix interferences. For this compound, HRMS can confirm its isotopic purity and the exact mass difference from the unlabeled drug with very high confidence.

Tandem mass spectrometry (LC-MS/MS) remains the gold standard for quantitation. Future developments focus on increasing sensitivity to the attogram (10⁻¹⁸ g) level, enabling the use of smaller sample volumes (e.g., from dried blood spots) and facilitating studies in pediatric or small-animal models. Innovations in ionization sources, such as heated electrospray ionization (H-ESI), and ion optics are continuously improving the efficiency of ion generation and transmission, leading to lower limits of detection.

A particularly exciting frontier is Mass Spectrometry Imaging (MSI), such as Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging. This technology has the potential to map the spatial distribution of Eszopiclone and its deuterated standard directly within tissue sections. Researchers could visualize the drug's penetration into specific brain regions, such as the cortex versus the thalamus, providing a layer of pharmacokinetic information—spatial distribution—that cannot be obtained from homogenized tissue or plasma samples. This could link drug concentration at the site of action directly to pharmacological effects.

The following table compares key analytical technologies and their evolving applications for the analysis of this compound.

| Analytical Technology | Core Principle | Application for this compound Analysis | Future Advancement/Trajectory |

|---|---|---|---|

| LC-MS/MS (Triple Quadrupole) | High-selectivity quantitation via specific precursor-to-product ion transitions. | Gold standard for quantifying Eszopiclone in biological fluids using this compound as an internal standard. | Increased sensitivity (attogram levels), faster scan speeds, and coupling with microfluidic separation systems. |

| High-Resolution MS (HRMS) | High-accuracy mass measurement for confident elemental formula determination. | Structure elucidation of novel metabolites; confirmation of isotopic enrichment and purity of this compound. | Wider adoption in routine quantitative workflows (Quan-Qual), combining quantitation and identification in a single run. |

| Mass Spectrometry Imaging (MSI) | Visualization of the spatial distribution of molecules within a tissue section by their mass-to-charge ratio. | Mapping the distribution of Eszopiclone within brain tissue to correlate local concentration with receptor location. | Improved spatial resolution (to the single-cell level) and integration with other imaging modalities (e.g., histology). |

| High-Field NMR Spectroscopy | Analysis of nuclear spin states in a strong magnetic field to determine molecular structure. | Unambiguous confirmation of the exact location of deuterium atoms on the this compound molecule. | Cryoprobe technology for enhanced sensitivity, allowing analysis of smaller sample quantities. |

Contributions of Deuterated Analogs to Fundamental Understanding of Drug-Target Interactions and Metabolism

The study and application of deuterated analogs like this compound provide insights that transcend the specific compound, contributing to our fundamental understanding of drug metabolism and pharmacology. The core principle underpinning this contribution is the Kinetic Isotope Effect (KIE).

The KIE is a phenomenon where the rate of a chemical reaction is slowed when a hydrogen atom involved in a bond-breaking step is replaced by its heavier isotope, deuterium. The C-D bond has a lower zero-point energy than the C-H bond, requiring more energy to break. In drug metabolism, many Phase I reactions catalyzed by CYP enzymes involve the cleavage of a C-H bond. By introducing deuterium at these sites, as discussed in section 7.1, the metabolic rate can be significantly reduced.

This principle makes deuterated compounds powerful tools for:

Mapping Metabolic Pathways: By selectively "blocking" one metabolic route with deuteration, researchers can uncover or quantify the importance of alternative pathways (metabolic shunting). This provides a more complete and nuanced picture of a drug's biotransformation network than can be achieved by studying the parent drug alone.

Modulating Pharmacokinetics: The strategic use of deuteration to slow metabolism is the basis for "deuterated drugs," a class of new chemical entities where the pharmacokinetic profile (e.g., half-life, exposure) is intentionally modified to improve therapeutic properties. While this compound is an analytical tool, the knowledge gained from it informs the rational design of such next-generation therapeutics.

Probing Enzyme Mechanisms: The magnitude of the KIE (kH/kD, the ratio of the reaction rate with hydrogen to the rate with deuterium) can provide detailed information about the transition state of an enzyme-catalyzed reaction. This helps elucidate the precise chemical mechanisms by which enzymes like CYP3A4 process their substrates.

While Eszopiclone's binding to the GABA-A receptor is not known to involve covalent bond cleavage, the principle of using isotopic substitution to study drug-target interactions is valid. For enzymes or receptors where proton transfer or hydrogen bond dynamics are critical to the binding kinetics (association/dissociation rates), deuteration could subtly alter the drug's residence time at its target, a key parameter influencing pharmacological effect.

The table below illustrates the concept of KIE in the context of a hypothetical metabolic reaction.

| Parameter | Non-Deuterated Substrate (R-CH₃) | Deuterated Substrate (R-CD₃) | Scientific Implication |

|---|---|---|---|

| Metabolic Reaction | CYP-mediated N-demethylation | CYP-mediated N-demethylation | The same enzymatic process is studied. |

| Bond Being Cleaved | C-H bond | C-D bond | The C-D bond is stronger and requires more energy to break. |

| Relative Reaction Rate (k) | kH (Faster) | kD (Slower) | The reaction rate is reduced due to the heavier isotope. |

| Kinetic Isotope Effect (KIE) Value | KIE = kH / kD | A KIE value > 1 indicates that C-H bond cleavage is a rate-determining step in the metabolic pathway. Values can range from 2 to 10 for CYP-mediated reactions. |

Q & A

Q. What are the best practices for documenting this compound’s stability in supplementary materials to comply with journal guidelines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.